molecular formula C27H25N5O6S B2583896 N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 959514-27-3

N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2583896
CAS No.: 959514-27-3
M. Wt: 547.59
InChI Key: CQJDJVRDSHIAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • 3-Oxo group: Enhances hydrogen-bonding interactions with biological targets.
  • Sulfanyl acetamide side chain: Provides flexibility and modulates solubility.
  • 2,5-Dimethoxyphenyl group: A lipophilic substituent that may enhance membrane permeability.

The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures in the literature (e.g., diazonium salt coupling or sulfonyl/sulfinyl incorporation) .

Properties

IUPAC Name

2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O6S/c1-36-16-9-10-22(37-2)20(12-16)29-24(34)15-39-27-31-19-8-4-3-7-18(19)25-30-21(26(35)32(25)27)13-23(33)28-14-17-6-5-11-38-17/h3-12,21H,13-15H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJDJVRDSHIAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the furan-2-ylmethyl carbamoyl group. The imidazoquinazolinyl moiety is then synthesized and coupled with the intermediate product. The final step involves the formation of the sulfanyl acetamide linkage under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbamoyl group can be reduced to amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced carbamoyl derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, imidazoquinazoline derivatives have demonstrated efficacy against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been studied for their ability to combat bacterial and fungal infections. The presence of the furan moiety is particularly noteworthy as it has been associated with enhanced antimicrobial effects in previous studies .

Inhibition of Enzymatic Activity

This compound may exert its effects through the inhibition of specific enzymes involved in metabolic pathways. Research into related compounds has highlighted their role as inhibitors of various kinases and proteases that are crucial for cancer progression and microbial virulence .

Modulation of Signaling Pathways

The compound is also believed to modulate critical signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are often dysregulated in cancer cells. By restoring normal signaling through these pathways, the compound could potentially reverse resistance to chemotherapy .

Case Study: Anticancer Efficacy

A study focused on a related imidazoquinazoline compound demonstrated significant tumor reduction in animal models when administered at specific dosages. The study reported a 50% decrease in tumor size within four weeks of treatment compared to control groups . This finding underscores the potential of similar compounds, including this compound.

Case Study: Antimicrobial Testing

Another study examined the antimicrobial activity of furan-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities exhibited significant antibacterial activity at low concentrations . This suggests that this compound could be further explored for its antimicrobial potential.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Imidazo[1,2-c]quinazoline Furan-2-yl methyl carbamoyl, 2,5-dimethoxyphenyl, sulfanyl acetamide ~600 (estimated) Carbamoyl, sulfanyl, methoxy
Compound 3ae/3af (1:1 ratio) Benzimidazole Pyridylmethyl sulfinyl, methoxy, phenoxy acetamide ~650 (calculated) Sulfinyl, sulfonyl, carbamoylmethyl
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide 4-Methylphenyl hydrazinylidene, sulfamoyl phenyl 357.38 Cyano, sulfamoyl, hydrazinylidene
Oxadiazole derivative (8a-w) 1,3,4-Oxadiazole Indol-3-ylmethyl, sulfanyl acetamide ~350–400 Oxadiazole, indole, sulfanyl

Key Structural Differences

Core Heterocycle :

  • The target compound’s imidazoquinazoline core distinguishes it from benzimidazole (3ae/3af) and oxadiazole (8a-w) derivatives. This core may confer unique binding affinities, particularly in kinase or protease inhibition.
  • Benzimidazole derivatives (e.g., 3ae/3af) often exhibit proton pump inhibitory activity due to sulfinyl/sulfonyl motifs , whereas the target compound’s sulfanyl group may favor redox-sensitive interactions.

Substituent Profiles: The furan-2-yl methyl carbamoyl group in the target compound contrasts with the pyridylmethyl sulfinyl groups in 3ae/3af, which are critical for acid stability and bioavailability in gastro-targeted drugs . Compounds like 13a feature cyano and hydrazinylidene groups, enabling π-π stacking and metal chelation, respectively—traits absent in the target compound .

Synthetic Pathways: The target compound likely requires regioselective sulfanyl acetamide coupling, whereas 3ae/3af involve sulfinyl/sulfonyl incorporation via oxidation . Cyanoacetamide derivatives (13a) are synthesized via diazonium salt coupling, a method less relevant to the target compound’s synthesis .

Table 2: Analytical and Bioactivity Comparisons

Parameter Target Compound Compound 3ae/3af Compound 13a
1H-NMR Shifts (δ) Not reported in evidence 2.14–8.32 (DMSO-d6) 2.30–11.93 (DMSO-d6)
IR Stretches (cm⁻¹) Not reported Not applicable 2214 (C≡N), 1664 (C=O)
MS Fragmentation Not reported Not applicable m/z 357 (M+), 172 (base peak)
Bioactivity Clustering Likely kinase inhibition Proton pump inhibition Unclear; sulfamoyl groups suggest antimicrobial potential

Key Findings

Spectroscopic Profiles: The target compound’s lack of reported NMR/IR data limits direct comparison, but analogous compounds (e.g., 13a) show diagnostic peaks for cyano (2214 cm⁻¹) and carbonyl (1664 cm⁻¹) groups . Molecular networking (cosine scores >0.8) could cluster the target compound with other sulfanyl-containing derivatives based on MS/MS fragmentation .

Bioactivity Correlations :

  • Compounds with similar substituents (e.g., sulfamoyl or methoxy groups) often share bioactivity profiles. For example, 3ae/3af’s sulfinyl groups correlate with proton pump inhibition, while the target compound’s quinazoline core may align with kinase inhibitors .

Metabolic Stability :

  • The furan-2-yl methyl group in the target compound may improve metabolic stability compared to pyridylmethyl groups in 3ae/3af, which are prone to oxidative metabolism .

Research Implications and Gaps

  • Structural Optimization : Modifying the sulfanyl acetamide chain or quinazoline core could enhance target selectivity.
  • Analytical Needs : Full NMR and MS characterization of the target compound is critical for benchmarking against analogs.
  • Bioactivity Testing : Prioritize assays for kinase inhibition, cytotoxicity, and metabolic stability to validate hypotheses derived from structural comparisons.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • An imidazoquinazoline core : Known for its biological activity, particularly in cancer therapy.
  • A furan moiety : Often associated with various biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, potentially leading to reduced proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It has been observed that compounds with similar structures can modulate ROS levels, which are crucial in cancer cell apoptosis.
  • Cell Signaling Pathways : Interaction with signaling pathways may influence cell survival and apoptosis, particularly in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
Antioxidant EffectsModulates ROS levels in treated cells

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A study evaluated the cytotoxic effects of similar compounds on human breast cancer cells (MCF-7). Results indicated significant inhibition of cell proliferation with IC50 values in the micromolar range. The mechanism was linked to increased oxidative stress and apoptosis induction .
  • Anti-inflammatory Activity
    • Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating a decrease in pro-inflammatory cytokines when tested in vitro on human fibroblasts exposed to inflammatory stimuli. This suggests potential therapeutic applications in inflammatory diseases .
  • Oxidative Stress Modulation
    • Research indicated that compounds structurally related to this compound can enhance the expression of antioxidant enzymes like superoxide dismutase (SOD), thus providing a protective effect against oxidative damage in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.